2-Amino-4-bromo-6-methylbenzamide
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Overview
Description
2-Amino-4-bromo-6-methylbenzamide is an organic compound with the molecular formula C8H9BrN2O It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a bromine atom at the fourth position, and a methyl group at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-6-methylbenzamide typically involves the bromination of 2-amino-6-methylbenzamide. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as chloroform or dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient and cost-effective production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of 2-amino-4-hydroxy-6-methylbenzamide.
Oxidation: Formation of 2-amino-4-bromo-6-methylbenzoic acid.
Reduction: Formation of 2-amino-4-bromo-6-methylbenzylamine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-6-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups on the benzene ring play a crucial role in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
2-Amino-4-bromo-6-methoxybenzamide: Similar structure with a methoxy group instead of a methyl group.
2-Amino-4-chloro-6-methylbenzamide: Similar structure with a chlorine atom instead of a bromine atom.
2-Amino-4-bromo-6-ethylbenzamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: 2-Amino-4-bromo-6-methylbenzamide is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the amino and methyl groups contribute to its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C8H9BrN2O |
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Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-amino-4-bromo-6-methylbenzamide |
InChI |
InChI=1S/C8H9BrN2O/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H2,11,12) |
InChI Key |
LPIKVBQMPSXFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N)N)Br |
Origin of Product |
United States |
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